molecular formula C15H15Cl B3274537 Benzene, 1,1'-(chloromethylene)bis[2-methyl- CAS No. 60973-61-7

Benzene, 1,1'-(chloromethylene)bis[2-methyl-

Cat. No.: B3274537
CAS No.: 60973-61-7
M. Wt: 230.73 g/mol
InChI Key: BDKVUSHDWONRDM-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(chloromethylene)bis[2-methyl-] is an organic compound with the molecular formula C13H11Cl. It is also known by other names such as Methane, chlorodiphenyl-; Benzhydryl chloride; Chlorodiphenylmethane; Diphenylchloromethane; Diphenylmethyl chloride; and 1,1’-(Chloromethylene)bis(benzene) . This compound is characterized by the presence of a chloromethylene group attached to two benzene rings, making it a significant compound in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(chloromethylene)bis[2-methyl-] typically involves the chlorination of diphenylmethane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_5 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CHCl}\text{C}_6\text{H}_5 + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of Benzene, 1,1’-(chloromethylene)bis[2-methyl-] involves similar chlorination processes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(chloromethylene)bis[2-methyl-] undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the chloromethylene group can yield diphenylmethane.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

    Substitution: Formation of diphenylmethanol or diphenylmethylamine.

    Oxidation: Formation of benzophenone or benzhydrol.

    Reduction: Formation of diphenylmethane.

Scientific Research Applications

Benzene, 1,1’-(chloromethylene)bis[2-methyl-] has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(chloromethylene)bis[2-methyl-] involves its interaction with molecular targets such as enzymes and receptors. The chloromethylene group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological molecules. The pathways involved include the activation or inhibition of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Benzhydryl chloride: Similar structure but lacks the methyl group.

    Chlorodiphenylmethane: Another name for Benzhydryl chloride.

    Diphenylchloromethane: Similar structure but with different substituents.

Uniqueness

Benzene, 1,1’-(chloromethylene)bis[2-methyl-] is unique due to the presence of the chloromethylene group attached to two benzene rings, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1-[chloro-(2-methylphenyl)methyl]-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKVUSHDWONRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705877
Record name 1,1'-(Chloromethylene)bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60973-61-7
Record name 1,1'-(Chloromethylene)bis(2-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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